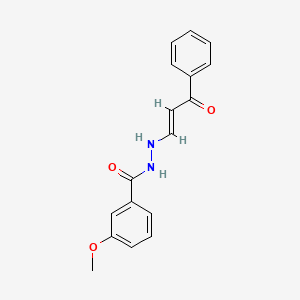![molecular formula C14H23NO B5133987 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine](/img/structure/B5133987.png)
4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMBM, and it is a bicyclic morpholine derivative that has been synthesized through various methods. The synthesis of DMBM is of great interest to researchers due to its potential applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of DMBM is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to interact with various receptors, including GABA-A receptors and NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
DMBM has been found to possess a variety of biochemical and physiological effects. This compound has been shown to have anticonvulsant effects in animal models of epilepsy, as well as analgesic and anti-inflammatory effects. Additionally, DMBM has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMBM in laboratory experiments is its high potency and selectivity. This compound has been found to be highly effective at modulating neurotransmitter systems in the brain, making it a useful tool for studying the mechanisms of various neurological disorders. However, one of the limitations of using DMBM in laboratory experiments is its potential toxicity. This compound has been found to be toxic at high doses, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on DMBM. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the use of DMBM derivatives as potential treatments for various neurological disorders, including epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanisms of action of DMBM and its potential therapeutic applications.
Méthodes De Synthèse
DMBM can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions and the use of organolithium reagents. One of the most common methods for synthesizing DMBM involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with morpholine in the presence of a palladium catalyst. This reaction results in the formation of DMBM as the major product.
Applications De Recherche Scientifique
DMBM has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to possess a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
Propriétés
IUPAC Name |
4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2)12-4-3-11(13(14)9-12)10-15-5-7-16-8-6-15/h3,12-13H,4-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWCYHMXKVZYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(3S)-2-oxo-3-azepanyl]acetamide](/img/structure/B5133908.png)
acetate](/img/structure/B5133911.png)
![4,6,8-trimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5133917.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5133927.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5133935.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133940.png)

![ethyl 2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5133954.png)
![2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5133961.png)

![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5133975.png)

![4-[(4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5133996.png)
![N-[(1-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5134001.png)